(5E)-3-[(2-fluorophenyl)methyl]-5-[(4-fluorophenyl)methylidene]imidazolidine-2,4-dione
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Overview
Description
(5E)-3-[(2-fluorophenyl)methyl]-5-[(4-fluorophenyl)methylidene]imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-[(2-fluorophenyl)methyl]-5-[(4-fluorophenyl)methylidene]imidazolidine-2,4-dione typically involves the condensation of 2-fluorobenzylamine with 4-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-[(2-fluorophenyl)methyl]-5-[(4-fluorophenyl)methylidene]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorine atoms in the benzyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5E)-3-[(2-fluorophenyl)methyl]-5-[(4-fluorophenyl)methylidene]imidazolidine-2,4-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic
Properties
Molecular Formula |
C17H12F2N2O2 |
---|---|
Molecular Weight |
314.29g/mol |
IUPAC Name |
(5E)-3-[(2-fluorophenyl)methyl]-5-[(4-fluorophenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C17H12F2N2O2/c18-13-7-5-11(6-8-13)9-15-16(22)21(17(23)20-15)10-12-3-1-2-4-14(12)19/h1-9H,10H2,(H,20,23)/b15-9+ |
InChI Key |
YGZPLBMEFHDYDM-OQLLNIDSSA-N |
SMILES |
C1=CC=C(C(=C1)CN2C(=O)C(=CC3=CC=C(C=C3)F)NC2=O)F |
Isomeric SMILES |
C1=CC=C(C(=C1)CN2C(=O)/C(=C\C3=CC=C(C=C3)F)/NC2=O)F |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C(=CC3=CC=C(C=C3)F)NC2=O)F |
Origin of Product |
United States |
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